molecular formula C12H21NO2S2 B4423851 N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide

N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide

Cat. No. B4423851
M. Wt: 275.4 g/mol
InChI Key: LYBUGCNBOVFEMG-UHFFFAOYSA-N
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Description

Sulfonamides represent a significant class of compounds in the field of organic chemistry, offering a wide range of applications due to their unique chemical and physical properties. Among these, thiophene sulfonamides have garnered attention for their potential in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines or the use of sulfonamide precursors in specific synthesis pathways. For thiophene-containing sulfonamides, methods often include reactions under heating conditions or catalytic processes to ensure the formation of the desired sulfonamide linkage (Ryokawa & Togo, 2001).

Molecular Structure Analysis

The molecular structure of sulfonamides, including thiophene derivatives, is often analyzed using X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule and the spatial orientation of functional groups. These structural analyses are crucial for understanding the compound's reactivity and properties (Jia, Zhang, & Du, 2019).

Chemical Reactions and Properties

Thiophene sulfonamides participate in various chemical reactions, leveraging the reactivity of the sulfonamide group and the thiophene ring. These reactions can include nucleophilic substitutions, coupling reactions, and radical-mediated processes, offering pathways to a wide range of derivatives with diverse functionalities (Talan, Sanki, & Sucheck, 2009).

Physical Properties Analysis

The physical properties of thiophene sulfonamides, such as solubility, melting points, and crystalline structure, are influenced by the nature of the substituents on the thiophene ring and the sulfonamide group. These properties are critical for determining the compound's suitability for specific applications, including its use in material science and pharmaceutical formulations (Kyushin, Matsuura, & Matsumoto, 2006).

properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S2/c1-11(2,3)9-12(4,5)13-17(14,15)10-7-6-8-16-10/h6-8,13H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBUGCNBOVFEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide
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N-(1,1,3,3-tetramethylbutyl)-2-thiophenesulfonamide

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